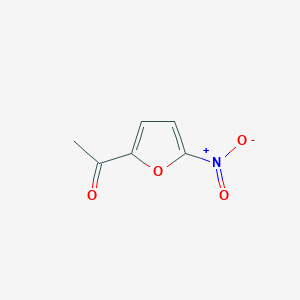
6-Nitro-4-quinolinamine
Übersicht
Beschreibung
6-Nitro-4-quinolinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline solid with a molecular formula of C9H7N3O2. It is also known as 6-NQA and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 6-NQA is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
6-NQA has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits cell proliferation by inducing cell cycle arrest in the G2/M phase. In addition, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-NQA in lab experiments is its high purity. The synthesis method yields a product with a high degree of purity, which is essential for conducting accurate experiments. Another advantage is its potency. 6-NQA has been shown to have potent anti-cancer and anti-inflammatory properties, making it a valuable tool for studying these diseases.
One of the limitations of using 6-NQA in lab experiments is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations. Therefore, it is essential to use caution when handling and using this compound in experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-NQA. One potential direction is the development of novel anti-cancer and anti-inflammatory drugs based on the structure of 6-NQA. Another direction is the study of the mechanism of action of 6-NQA to better understand its effects on cancer cells and inflammation. Additionally, the potential toxicity of 6-NQA needs to be further studied to ensure its safety for use in humans.
Conclusion
In conclusion, 6-NQA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using several methods, and its scientific research applications include cancer research and inflammation. Its mechanism of action is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has several biochemical and physiological effects, and its advantages and limitations for lab experiments need to be considered. Finally, there are several future directions for the study of 6-NQA, including the development of novel drugs and the study of its mechanism of action.
Synthesemethoden
The synthesis of 6-NQA has been achieved using several methods, including the reaction of 2-chloro-3-nitropyridine with aniline, the reaction of 2-chloro-3-nitropyridine with ammonia, and the reaction of 2-chloro-3-nitropyridine with hydroxylamine. The most common method for synthesizing 6-NQA is the reaction of 2-chloro-3-nitropyridine with aniline in the presence of a catalyst such as palladium on carbon. This method yields a high purity product and is relatively simple.
Wissenschaftliche Forschungsanwendungen
6-NQA has been extensively studied for its potential applications in various fields. One of its primary applications is in the field of cancer research. Studies have shown that 6-NQA has potent anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
In addition to its anti-cancer properties, 6-NQA has also been studied for its potential as an anti-inflammatory agent. Studies have shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
6-nitroquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDFXYYKWSMVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313538 | |
| Record name | 6-Nitro-4-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-4-quinolinamine | |
CAS RN |
116632-55-4 | |
| Record name | 6-Nitro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-4-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)



